![molecular formula C18H15N3O5S B2489938 Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate CAS No. 866157-05-3](/img/structure/B2489938.png)
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and esterifications. The most common approach is the esterification of benzenecarboxylic acid with the corresponding aniline derivative, followed by sulfonylation. Precise details of the synthetic methods can be found in relevant literature .
Molecular Structure Analysis
The compound’s molecular formula, C18H15N3O5S , provides insights into its composition. The benzene ring serves as the core scaffold, while the sulfonyl group and the anilino substituent contribute to its functional diversity. The pyrazinyloxy linkage adds further complexity to the structure. Researchers have elucidated the compound’s three-dimensional arrangement using X-ray crystallography and computational modeling techniques .
Chemical Reactions Analysis
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate participates in various chemical reactions. Notably, it can undergo hydrolysis, esterification, and nucleophilic substitution reactions. These transformations are crucial for understanding its reactivity and potential applications. Researchers continue to explore its behavior under different reaction conditions .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Piperidine Derivatives : Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate contains a piperidine moiety, which is a crucial building block in drug design. Piperidines appear in over twenty classes of pharmaceuticals and alkaloids . Researchers can explore its potential as a scaffold for novel drug candidates.
- The benzylic position in this compound offers synthetic versatility. Benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern . Researchers can explore its reactivity in various transformations, such as Suzuki–Miyaura cross-coupling reactions .
Medicinal Chemistry and Drug Design
Organic Synthesis and Methodology
Safety and Hazards
properties
IUPAC Name |
methyl 2-[(3-pyrazin-2-yloxyphenyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-18(22)15-7-2-3-8-16(15)27(23,24)21-13-5-4-6-14(11-13)26-17-12-19-9-10-20-17/h2-12,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLYOXKPCXRWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[3-(2-pyrazinyloxy)anilino]sulfonyl}benzenecarboxylate |
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